2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile
Overview
Description
2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes an indane ring system substituted with a 3,4-dimethoxyphenyl group and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of 3,4-dimethoxybenzaldehyde with a suitable indane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism can vary based on the context of its application and the specific biological system under study.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile is structurally similar to other indane derivatives and phenyl-substituted compounds. Some similar compounds include:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the indane ring system.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with an ethanol group instead of the cyano group.
2-(3,4-Dimethoxyphenyl)acetonitrile: Similar to the target compound but with an acetonitrile group instead of the indane ring.
Uniqueness: The presence of the indane ring system and the cyano group in this compound distinguishes it from its analogs, providing unique chemical and biological properties.
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-dihydroindene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-20-16-8-7-15(9-17(16)21-2)18(12-19)10-13-5-3-4-6-14(13)11-18/h3-9H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZHTKVMYLDQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC3=CC=CC=C3C2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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